molecular formula C9H15ClN4 B1440221 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride CAS No. 1185309-58-3

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Cat. No.: B1440221
CAS No.: 1185309-58-3
M. Wt: 214.69 g/mol
InChI Key: KSISMOAYXIBWDU-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4 and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSISMOAYXIBWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671573
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60671573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-58-3
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, and the scientific rationale that positions it as a valuable building block in medicinal chemistry.

Introduction: The Convergence of Two Pharmacophores

At the heart of 1-(Pyrimidin-2-yl)piperidin-4-amine lies the fusion of two critical pharmacophoric units: the pyrimidine ring and the piperidine ring. The pyrimidine scaffold is a cornerstone of medicinal chemistry, being a fundamental component of DNA and RNA and exhibiting a vast array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[1][2][3] The piperidine moiety, a saturated heterocycle, is also a prevalent feature in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and enabling crucial interactions with biological targets.[4] The combination of these two rings in a single molecule creates a "privileged scaffold" that offers a versatile platform for the development of novel therapeutic agents.

This guide will serve as a comprehensive resource, detailing the synthesis, characterization, and potential applications of this compound, with a focus on the underlying chemical principles and experimental considerations.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific research. The CAS number for the free base form, 1-(Pyrimidin-2-yl)piperidin-4-amine, is well-established. However, it is important to note that different commercial suppliers may list distinct CAS numbers for the hydrochloride salt.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Amino-1-(2-pyrimidinyl)piperidine hydrochloride[5]
CAS Number (Free Base) 412355-81-8[5][6]
CAS Number (Dihydrochloride) 1179369-48-2[7]
CAS Number (Hydrochloride) 1185309-58-3[8]
Molecular Formula (Free Base) C₉H₁₄N₄[5]
Molecular Weight (Free Base) 178.23 g/mol [5]
Molecular Formula (Dihydrochloride) C₉H₁₆Cl₂N₄[9][10]
Molecular Weight (Dihydrochloride) 251.16 g/mol [10]

Structure of 1-(Pyrimidin-2-yl)piperidin-4-amine:

Caption: Chemical structure of 1-(Pyrimidin-2-yl)piperidin-4-amine.

Synthesis and Mechanistic Considerations

The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine and its subsequent conversion to the hydrochloride salt can be achieved through a logical and well-established synthetic route. A common and effective strategy involves the nucleophilic aromatic substitution (SNAAr) of a halogenated pyrimidine with an appropriately protected aminopiperidine derivative.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, starting from commercially available precursors.

G cluster_0 Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine cluster_1 Hydrochloride Salt Formation 2-Chloropyrimidine 2-Chloropyrimidine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Chloropyrimidine->Nucleophilic Aromatic Substitution tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate->Nucleophilic Aromatic Substitution Boc-protected intermediate Boc-protected intermediate Nucleophilic Aromatic Substitution->Boc-protected intermediate Deprotection (Acid-catalyzed) Deprotection (Acid-catalyzed) Boc-protected intermediate->Deprotection (Acid-catalyzed) 1-(Pyrimidin-2-yl)piperidin-4-amine (Free Base) 1-(Pyrimidin-2-yl)piperidin-4-amine (Free Base) Deprotection (Acid-catalyzed)->1-(Pyrimidin-2-yl)piperidin-4-amine (Free Base) Free Base Product Free Base Product 1-(Pyrimidin-2-yl)piperidin-4-amine (Free Base)->Free Base Product HCl Treatment HCl Treatment Free Base Product->HCl Treatment This compound This compound HCl Treatment->this compound

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol is based on established methodologies for similar transformations.[11]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable solvent such as n-butanol or DMSO, add 2-chloropyrimidine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • For more challenging substitutions, a palladium catalyst and a phosphine ligand (e.g., Pd₂(dba)₃ and X-Phos) can be employed to facilitate the reaction.[12]

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack by the secondary amine of the piperidine. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The Boc protecting group on the primary amine of the piperidine prevents it from competing in the nucleophilic substitution.

Step 2: Deprotection

  • Dissolve the crude Boc-protected intermediate in a suitable solvent such as ethyl acetate or dichloromethane.

  • Add an excess of a strong acid, typically 4 M HCl in ethyl acetate or trifluoroacetic acid (TFA).[12]

  • Stir the mixture at room temperature for 2-4 hours. The deprotection progress can be monitored by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the solvent under reduced pressure.

  • To obtain the free base, neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield 1-(Pyrimidin-2-yl)piperidin-4-amine as the free base.

Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine.

Experimental Protocol: Hydrochloride Salt Formation

The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds.[13][14]

  • Dissolve the purified 1-(Pyrimidin-2-yl)piperidin-4-amine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 4 M HCl in ethyl acetate or ethereal HCl) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like diethyl ether.[15]

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final this compound.

Self-Validation: The formation of the salt can be confirmed by a noticeable change in physical properties (e.g., from an oil to a crystalline solid) and by analytical techniques such as FT-IR, which will show characteristic N-H stretching bands for the ammonium salt.[13]

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 1-(Pyrimidin-2-yl)piperidin-4-amine is of high interest in drug discovery due to the diverse biological activities associated with its constituent parts.

  • Anticancer Agents : Pyrimidine derivatives are integral to many anticancer drugs. The pyrimidine ring can act as a hinge-binding motif for various protein kinases, which are often dysregulated in cancer. Fused pyridopyrimidines, a related class of compounds, have shown a broad spectrum of antitumor activities.[16]

  • Antiviral and Antimicrobial Properties : The pyrimidine nucleus is a key component in several antiviral and antimicrobial agents.[1][2]

  • Central Nervous System (CNS) Activity : Piperidine derivatives are well-known for their activity in the central nervous system.[1]

  • Versatile Intermediate : This compound serves as a valuable intermediate for further chemical modifications. The primary amine on the piperidine ring is a nucleophilic handle that can be readily functionalized to generate libraries of new chemical entities for high-throughput screening.[11]

The combination of a hydrogen bond acceptor (pyrimidine nitrogens) and a donor/nucleophilic site (primary amine) within a semi-rigid framework makes this molecule an attractive starting point for fragment-based drug design and lead optimization campaigns.

References

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  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

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  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents.
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Sources

An In-depth Technical Guide to the Purity and Characterization of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride in Drug Discovery

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine core. This structural motif is of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to introduce conformational rigidity and modulate physicochemical properties, while the pyrimidine moiety is a cornerstone of many biologically active molecules, including kinase inhibitors. The precise control over the purity and solid-state form of the hydrochloride salt of this compound is paramount, as it directly impacts its stability, bioavailability, and ultimately, its safety and efficacy as a potential therapeutic agent or key intermediate.

This guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound. We will delve into the rationale behind selecting specific analytical techniques, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data. Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the rigorous standards set forth by international regulatory bodies.

Part 1: Impurity Profiling - A Proactive Approach to Purity

Ensuring the purity of an Active Pharmaceutical Ingredient (API) begins with a thorough understanding of its potential impurities. These can arise from the synthetic route, degradation, or storage. A plausible and common synthetic pathway for 1-(Pyrimidin-2-yl)piperidin-4-amine is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and piperidin-4-amine, followed by salt formation with hydrochloric acid.

This postulated synthesis allows us to anticipate several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-chloropyrimidine (Impurity A) and piperidin-4-amine (Impurity B).

    • By-products: Impurities from side reactions, such as the formation of a bis-substituted product where a second piperidine moiety reacts with the initial product.

  • Degradation Products: The pyrimidine ring can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to ring-opening.[1][2]

The following diagram illustrates the postulated synthetic route and the origin of key potential impurities.

G cluster_synthesis Postulated Synthesis cluster_impurities Potential Impurities SM1 2-Chloropyrimidine (Impurity A) Product 1-(Pyrimidin-2-yl)piperidin-4-amine SM1->Product + SM2 (S_NAr Reaction) SM2 Piperidin-4-amine (Impurity B) SM2->Product FinalProduct 1-(Pyrimidin-2-yl)piperidin-4-amine HCl Product->FinalProduct + HCl Degradant Degradation Product (e.g., Hydrolyzed Pyrimidine) Product->Degradant Degradation (e.g., Hydrolysis) ImpA Impurity A (Unreacted SM1) ImpB Impurity B (Unreacted SM2)

Caption: Postulated synthesis and potential impurity sources.

Part 2: The Analytical Control Strategy - An Orthogonal Approach

No single analytical technique can fully elucidate the purity and characteristics of a pharmaceutical compound. Therefore, we employ an orthogonal approach, using multiple methods that measure different physicochemical properties to build a comprehensive quality profile.

The following workflow provides a robust strategy for the complete characterization of a new batch of this compound.

analytical_workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Quantification cluster_solid_state Solid-State Characterization start New Batch of 1-(Pyrimidin-2-yl)piperidin-4-amine HCl NMR 1H & 13C NMR Spectroscopy start->NMR MS Mass Spectrometry start->MS HPLC RP-HPLC (Purity, Impurities) NMR->HPLC MS->HPLC TGA TGA (Residual Solvents) HPLC->TGA XRPD X-Ray Powder Diffraction TGA->XRPD DSC Differential Scanning Calorimetry XRPD->DSC end Batch Release Decision DSC->end

Caption: Comprehensive analytical workflow for batch release.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Reverse-phase HPLC with UV detection is the workhorse for purity assessment due to its high resolution, sensitivity, and robustness. The pyrimidine ring provides a strong chromophore, making UV detection highly suitable.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column provides excellent retention and separation for moderately polar compounds like our target molecule.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid helps to protonate the amine groups, ensuring sharp peak shapes and consistent retention.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution is chosen to ensure elution of potential impurities with a wide range of polarities. For example: 0-20 min, 5% to 95% B; 20-25 min, 95% B; 25.1-30 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.

    • Detection Wavelength: 239 nm, selected based on the UV absorbance maximum of similar pyrimidine structures.[3] A DAD is used to check for peak purity and identify co-eluting impurities.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile (diluent) to create a 1 mg/mL stock solution.

    • Further dilute as necessary for linearity studies.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines.[4][5] This is a self-validating system; if the validation parameters are met, the method is deemed suitable for its intended purpose.

Validation Parameter Purpose Typical Acceptance Criteria Reference
Specificity To ensure the signal is from the analyte only, free from interference from impurities, degradants, or placebo.Peak purity index > 0.999; Baseline resolution between adjacent peaks.[3][6]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[7][8]
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for the assay of the drug substance.[3][8]
Precision To assess the degree of scatter between a series of measurements. (Repeatability & Intermediate Precision).RSD ≤ 2.0% for multiple preparations.[3][8]
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[7]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).[6][8]
Structural Elucidation and Identity Confirmation

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignments.

Expected Spectral Features (Predicted):

  • ¹H NMR (in D₂O):

    • Pyrimidine Protons: A doublet around δ 8.5 ppm (protons at C4 and C6) and a triplet around δ 6.8 ppm (proton at C5).

    • Piperidine Protons: Complex multiplets between δ 1.5-4.5 ppm. The protons adjacent to the pyrimidine-linked nitrogen will be downfield (around δ 4.5 ppm). The proton on the carbon bearing the amine group will be around δ 3.0-3.5 ppm.

  • ¹³C NMR (in D₂O):

    • Pyrimidine Carbons: Peaks in the aromatic region, typically with the carbon between the two nitrogens (C2) being the most downfield (around δ 160-165 ppm).

    • Piperidine Carbons: Aliphatic signals between δ 25-55 ppm.

2.2.2. Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: MS Analysis

  • Instrumentation: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. High-resolution MS (HRMS) is preferred for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample directly or analyze the eluent from the HPLC system (LC-MS). Acquire spectra in positive ion mode.

Expected Results:

  • Parent Ion: The protonated molecule [M+H]⁺ corresponding to the free base (C₉H₁₄N₄), with an expected m/z of 179.1291. HRMS should confirm this mass to within 5 ppm.

  • Fragmentation: The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for pyrimidine and piperidine structures include cleavage of the C-N bonds of the piperidine ring and fragmentation of the pyrimidine ring.[9][10]

Solid-State Characterization

The solid-state properties of an API hydrochloride salt are critical as they can affect stability, solubility, and manufacturability.

2.3.1. X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form (polymorph) and determining the degree of crystallinity.[11][12] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." A broad, featureless halo indicates amorphous material.

Experimental Protocol: XRPD Analysis

  • Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source.

  • Sample Preparation: Lightly pack a few milligrams of the powder sample onto a zero-background sample holder.

  • Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

Data Interpretation: The resulting diffractogram, a plot of intensity vs. 2θ angle, is compared against a reference pattern for the desired crystalline form. The absence of a broad halo confirms high crystallinity.

2.3.2. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal events like melting, decomposition, and solvent loss.[13][14]

Experimental Protocol: Thermal Analysis

  • Instrumentation: A calibrated DSC and TGA instrument. Simultaneous TGA-DSC instruments can improve productivity.[15]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. For DSC, crimp a lid onto the pan.

  • DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A sharp endotherm indicates the melting point of a crystalline solid.

  • TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A weight loss step indicates the loss of volatile components (e.g., water, residual solvents) or decomposition.

Expected Results:

  • TGA: A stable baseline with no significant weight loss until high temperatures indicates the absence of residual solvents or hydrates.

  • DSC: A single, sharp endotherm at a characteristic temperature confirms the melting point and indicates a high degree of crystalline purity. Broad peaks or multiple thermal events could suggest the presence of impurities or multiple polymorphic forms.

Conclusion

The comprehensive analytical strategy detailed in this guide provides a robust framework for ensuring the purity, identity, and solid-state characteristics of this compound. By integrating orthogonal techniques—chromatographic, spectroscopic, and thermal—we create a self-validating system that provides a high degree of confidence in the quality of the material. This rigorous, science-driven approach is essential for advancing promising molecules through the drug development pipeline and ensuring the delivery of safe and effective medicines.

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  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Journal of Mass Spectrometry. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Mass Spectrometry, 42(5), 585-591. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • PubMed. (1998). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 36(4), 283-288. Available at: [Link]

  • Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

  • NETZSCH. (n.d.). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. NETZSCH. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

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  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. Available at: [Link]

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The Emergence of a Versatile Scaffold: A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of pyrimidine and piperidine rings has yielded a plethora of biologically active molecules, establishing this combined scaffold as a "privileged" structure in modern medicinal chemistry. This technical guide delves into the core aspects of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, a key chemical intermediate that embodies the synthetic utility and therapeutic potential of this structural class. While a singular "discovery" narrative of this specific hydrochloride salt is not prominently documented, its history is intrinsically linked to the broader exploration of pyrimidine-piperidine derivatives in drug discovery. This guide will illuminate its synthetic pathways, physicochemical properties, and its role as a foundational building block for developing novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Strategic Importance of the Pyrimidine-Piperidine Core

The pyrimidine ring, a fundamental component of nucleic acids, is a cornerstone heterocycle in drug design, offering a versatile array of hydrogen bonding capabilities and substitution points.[1] Similarly, the piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and introduce three-dimensional complexity.[2] The amalgamation of these two motifs in structures like 1-(Pyrimidin-2-yl)piperidin-4-amine has proven to be a highly fruitful strategy in the pursuit of novel therapeutic agents. Derivatives of this core structure have been investigated for a wide range of biological activities, including their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][3]

This guide provides a comprehensive overview of this compound, not as a standalone therapeutic, but as a critical starting material that enables the exploration of this rich chemical space.

Physicochemical Properties and Characterization

1-(Pyrimidin-2-yl)piperidin-4-amine and its dihydrochloride salt are commercially available, facilitating their use in synthetic chemistry.[4]

Property1-(Pyrimidin-2-yl)piperidin-4-amine1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride
CAS Number 412355-81-81179369-48-2
Molecular Formula C₉H₁₄N₄C₉H₁₆Cl₂N₄
Molecular Weight 178.23 g/mol 251.16 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in organic solventsSoluble in water and polar protic solvents

The hydrochloride salt form is often preferred in a laboratory setting due to its increased stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and for biological screening.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on established principles of heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, starting from commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the C-N bond between the pyrimidine and piperidine rings, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

G Target 1-(Pyrimidin-2-yl)piperidin-4-amine Intermediate1 N-Boc-1-(pyrimidin-2-yl)piperidin-4-amine Target->Intermediate1 Deprotection Precursors 2-Chloropyrimidine + N-Boc-4-aminopiperidine Intermediate1->Precursors SNAr Coupling G cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection start1 2-Chloropyrimidine product1 tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate start1->product1 start2 N-Boc-4-aminopiperidine start2->product1 reagents1 Base (e.g., K2CO3) Solvent (e.g., n-BuOH) reagents1->product1 final_product 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride product1->final_product reagents2 Acid (e.g., HCl in Dioxane) reagents2->final_product G cluster_0 Kinase Inhibition Pathway PDK1 PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation CellGrowth Cell Growth, Proliferation, Survival Downstream->CellGrowth Inhibitor Pyrimidine-Piperidine Derivative Inhibitor->Akt Inhibition

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Studies of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrimidine-Piperidine Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Heterocyclic compounds, particularly those containing pyrimidine and piperidine moieties, represent a promising frontier in this endeavor. The pyrimidine ring is a fundamental building block of nucleic acids and is found in numerous clinically approved drugs, where it often interacts with essential enzymes and genetic material.[1][2] The piperidine scaffold, a prevalent feature in many natural alkaloids and synthetic pharmaceuticals, is known to confer favorable pharmacokinetic properties. The convergence of these two pharmacophores in 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride suggests a strong potential for biological activity, making it a compelling candidate for antimicrobial screening.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound. The protocols herein are designed to be self-validating, grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are presented with the scientific rationale underpinning each experimental choice.

Compound Handling and Safety Precautions

As this compound is a novel compound with an uncharacterized toxicological profile, it is imperative to handle it with the utmost care in a laboratory setting.[3][4]

General Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

  • Ventilation: All manipulations of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Spill Management: In the event of a spill, treat it as a major incident. Evacuate the immediate area and follow established laboratory protocols for chemical spill cleanup.[4]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be tightly sealed and clearly labeled.

Phase 1: Primary Antimicrobial Susceptibility Testing

The initial phase of evaluation focuses on determining the in vitro antimicrobial activity of this compound against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[1] This protocol is aligned with the guidelines set forth by CLSI and EUCAST.[7][8][9]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of 1-(Pyrimidin-2-yl)piperidin-4-amine HCl in appropriate solvent (e.g., DMSO) D Perform serial two-fold dilutions of the compound in a 96-well plate A->D B Prepare standardized microbial inoculum (0.5 McFarland standard) E Inoculate each well with the standardized microbial suspension B->E C Prepare appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) C->D D->E G Incubate plates at 35-37°C for 16-20 hours E->G F Include positive (no compound) and negative (no inoculum) controls F->G H Visually inspect for turbidity or use a plate reader to determine growth G->H I Determine MIC: lowest concentration with no visible growth H->I

Caption: Workflow for MIC Determination.

Detailed Protocol:

  • Preparation of Compound Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

    • Rationale: DMSO is a common solvent for novel compounds; however, its final concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix. This creates the highest concentration to be tested.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Inoculate each well (except the negative control) with 10 µL of the diluted microbial suspension.

    • The final volume in each well will be approximately 110 µL.

    • Controls:

      • Positive Control: Wells containing broth and inoculum but no test compound.

      • Negative Control: Wells containing broth only.

      • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

    • The MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation:

MicroorganismStrain (ATCC)MIC (µg/mL) of 1-(Pyrimidin-2-yl)piperidin-4-amine HClPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus29213[Insert experimental value][Insert experimental value]
Escherichia coli25922[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosa27853[Insert experimental value][Insert experimental value]
Candida albicans90028[Insert experimental value][Insert experimental value]
Determination of Minimum Bactericidal Concentration (MBC)

Principle: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an aliquot from the clear wells of the MIC assay is subcultured onto agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that shows no colony formation on the subculture plate.

Phase 2: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index. The MTT assay is a widely used colorimetric method to determine cell viability.[10]

MTT Assay for Cytotoxicity

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Reading A Seed mammalian cells (e.g., HEK293) in a 96-well plate B Allow cells to adhere and grow for 24 hours A->B D Treat cells with the compound for 24-48 hours B->D C Prepare serial dilutions of 1-(Pyrimidin-2-yl)piperidin-4-amine HCl C->D F Add MTT reagent to each well and incubate for 2-4 hours D->F E Include vehicle control (DMSO) and untreated control E->D G Solubilize formazan crystals with a solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and determine IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound at various concentrations.

    • Include wells with untreated cells and cells treated with the vehicle (DMSO) as controls.

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Data Presentation:

Cell LineExposure Time (hours)IC₅₀ (µM) of 1-(Pyrimidin-2-yl)piperidin-4-amine HCl
HEK29324[Insert experimental value]
HEK29348[Insert experimental value]
HepG224[Insert experimental value]
HepG248[Insert experimental value]

Phase 3: Preliminary Mechanism of Action Studies

Should this compound demonstrate potent antimicrobial activity and low cytotoxicity, preliminary studies can be undertaken to elucidate its mechanism of action.

Hypothesized Mechanisms for Pyrimidine Derivatives:

Pyrimidine-containing compounds can exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of Nucleic Acid Synthesis: By acting as an antimetabolite and interfering with the synthesis of DNA and RNA.

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as dihydrofolate reductase.[12]

  • Disruption of Cell Division: Some pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein, which is crucial for bacterial cytokinesis.[12]

Suggested Preliminary Experiments:

  • Macromolecular Synthesis Inhibition Assays: Utilize radiolabeled precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for peptidoglycan) to determine which macromolecular synthesis pathway is inhibited by the compound.

  • Bacterial Cytological Profiling: Employ fluorescence microscopy to observe changes in bacterial morphology, nucleoid segregation, and cell membrane integrity after treatment with the compound.

Conclusion and Future Directions

These application notes provide a robust and systematic approach to the initial antimicrobial evaluation of this compound. The data generated from these protocols will establish a foundational understanding of the compound's antimicrobial spectrum, potency, and preliminary safety profile. Promising results should be followed by more in-depth mechanistic studies, in vivo efficacy testing in animal models of infection, and structure-activity relationship (SAR) studies to optimize the compound's properties. The exploration of novel chemical scaffolds like this compound is a critical step in the global effort to combat antimicrobial resistance.

References

  • European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. Retrieved from [Link]

  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Schön, T., et al. (2021). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 27(9), 1288-1294. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Chemical Management. (2011). A Guide to Prudent Chemical Management. National Academies Press (US). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Said, M. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(12), 10232-10245. Retrieved from [Link]

  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. Retrieved from [Link]

  • Wang, Y., et al. (2023). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. ACS Chemical Health & Safety, 30(5), 33-43. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2016). M100S: Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Q world Medical Education & FRCPathPrep. (2024, January 23). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

  • Medical Notes. (2025). Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. Retrieved from [Link]

  • ResearchGate. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. Retrieved from [Link]

  • Antimicrobials. (2021, April 3). Antimicrobials: Mechanism of action. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride Solubility in PBS

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 26, 2026

Introduction

Welcome to the technical support guide for 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in Phosphate-Buffered Saline (PBS). As a hydrochloride salt of a basic compound, its solubility is expected to be pH-dependent and can be influenced by the composition of the buffer. This guide provides a structured, question-and-answer approach to diagnose and resolve common solubility issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound is not dissolving in PBS at my target concentration. What are the immediate steps I should take?

Answer:

Initial insolubility is a common hurdle. Before making significant changes to your protocol, let's address the most common physical factors that can be easily optimized.

Underlying Principle: The dissolution rate of a solid in a liquid is governed by factors that increase the interaction between the solute and the solvent.[1] Physical agitation and temperature increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction with the solvent molecules.[2]

Troubleshooting Protocol 1.1: Basic Physical Dissolution Enhancement
  • Increase Agitation:

    • Vortexing: For small volumes (e.g., in microtubes), vortex the solution vigorously for 1-2 minutes.

    • Magnetic Stirring: For larger volumes, add a sterile magnetic stir bar and stir the solution at a moderate speed for 15-30 minutes at room temperature.

  • Apply Gentle Heat:

    • Warm the PBS solution to 37°C in a water bath.

    • Attempt to dissolve the compound in the pre-warmed buffer while agitating.

    • Caution: Do not exceed 40°C unless you have data on the compound's thermal stability. Degradation is a risk with excessive heat.

  • Increase Dissolution Time:

    • Some compounds require more time to dissolve fully. Allow the mixture to stir for up to 2 hours at room temperature, protected from light if the compound is light-sensitive.

  • Particle Size Reduction:

    • If you are working with a crystalline solid, gently crushing the powder with a spatula before adding it to the solvent can increase the surface area, which may improve the dissolution rate.[3]

If these steps do not resolve the issue, it is likely that the problem is related to the chemical properties of the compound and the buffer, which are addressed in the following sections.

Question 2: I've tried vortexing and gentle warming, but the compound still precipitates. Could the pH of my PBS be the problem?

Answer:

Absolutely. The pH of the solution is a critical factor for the solubility of ionizable compounds like this compound.[4]

Underlying Principle: 1-(Pyrimidin-2-yl)piperidin-4-amine is a weak base. It is supplied as a hydrochloride salt to enhance its aqueous solubility.[5] In this salt form, the amine groups are protonated (positively charged). The solubility of the compound is highest at acidic pH values where it remains in its protonated, salt form. As the pH increases towards the compound's pKa, the amine groups begin to deprotonate, converting the compound to its less soluble free base form, which can lead to precipitation.[6] Standard PBS is typically buffered at pH 7.4, which may be high enough to cause the conversion of the hydrochloride salt to the less soluble free base.

Troubleshooting Protocol 2.1: pH Adjustment and Verification
  • Verify PBS pH: Use a calibrated pH meter to confirm that the pH of your PBS is indeed 7.4. Variations in preparation can lead to pH shifts.

  • Stepwise pH Reduction:

    • Prepare a small test batch of your compound suspension in PBS.

    • While stirring, add small aliquots of dilute HCl (e.g., 0.1 M) to slowly decrease the pH.

    • Monitor for dissolution. You should observe increased solubility as the pH drops.

    • Determine the pH at which your compound fully dissolves. This is your "solubility pH."

  • Consider Experimental Constraints:

    • If your experimental system (e.g., cell culture) is sensitive to pH changes, you may need to find a compromise between compound solubility and biological viability.

    • A slight reduction in pH to 7.0 or 6.8 might be sufficient to maintain solubility without adversely affecting the cells.

The relationship between the state of the compound and pH is illustrated below:

cluster_0 Low pH (Acidic) cluster_1 High pH (e.g., PBS pH 7.4) Protonated R-NH3+ Cl- (Salt Form) HIGH SOLUBILITY FreeBase R-NH2 (Free Base) LOW SOLUBILITY (Precipitation Risk) Protonated->FreeBase pH increases (Deprotonation) FreeBase->Protonated pH decreases (Protonation) G Start Compound precipitates in PBS (pH 7.4) Test_pH Is solubility pH-dependent? (See Protocol 2.1) Start->Test_pH Test_Buffer Prepare Chloride-Free Buffer (e.g., HEPES or PBSuc at same pH) Test_pH->Test_Buffer Yes, but still problematic Dissolve_New Attempt to dissolve compound in new buffer Test_Buffer->Dissolve_New Soluble Solubility Improved Dissolve_New->Soluble Not_Soluble Still Insoluble Dissolve_New->Not_Soluble Conclusion_Common_Ion Conclusion: Common-ion effect is a major factor. Use Chloride-Free Buffer. Soluble->Conclusion_Common_Ion Conclusion_Other Conclusion: Issue is likely pH or intrinsic low solubility. Proceed to Q4. Not_Soluble->Conclusion_Other

Caption: Workflow to test for the common-ion effect.

Question 4: I've adjusted the pH and tried a chloride-free buffer, but I'm still facing solubility limits. What other strategies can I employ?

Answer:

If you've addressed the primary issues of pH and common ions, you may be facing a challenge with the compound's intrinsic solubility. In this situation, the next step is to use a co-solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution that can then be diluted into your aqueous buffer. [7] Underlying Principle: Many organic molecules have low aqueous solubility but are readily soluble in organic solvents like DMSO. [8]By creating a highly concentrated stock solution in DMSO, you can introduce the compound into the aqueous buffer in a small volume, keeping the final DMSO concentration low enough to be tolerated by most biological systems. [9]However, this can lead to "kinetic solubility" issues, where the compound may precipitate out of the aqueous solution over time as it equilibrates. [10]

Troubleshooting Protocol 4.1: The Co-Solvent (DMSO) Stock Method
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mM, 50 mM, or higher, depending on its solubility in DMSO).

    • Ensure the compound is fully dissolved in DMSO before proceeding. Gentle warming (to 37°C) or sonication can be used if necessary.

  • Dilution into PBS:

    • Vortex the PBS solution while adding the DMSO stock drop-wise. This rapid mixing is crucial to prevent localized high concentrations of the compound that can cause immediate precipitation.

    • The final concentration of DMSO in your assay should be kept as low as possible, typically ≤ 0.5% , to avoid solvent-induced artifacts. Always run a vehicle control (PBS + same final concentration of DMSO) in your experiments.

  • Assess Kinetic Solubility:

    • After dilution, visually inspect the solution for any signs of cloudiness or precipitate.

    • Let the solution sit at the experimental temperature for a period (e.g., 30 minutes to 2 hours) and re-inspect to see if the compound has precipitated over time.

Quantitative Data Summary: Co-Solvent Strategy
ParameterGuidelineRationale
Stock Concentration 10-100 mM in 100% DMSOMaximizes the dilution factor to minimize final DMSO %.
Final DMSO % ≤ 0.5% (ideal), up to 1%Minimizes solvent toxicity and non-specific effects in biological assays. [11]
Dilution Method Add DMSO stock to vortexing bufferPrevents localized supersaturation and immediate precipitation. [9]
Stability Check Incubate at assay temp; visual checkAssesses kinetic solubility and time window for the experiment.

Final Checklist and Summary

If you are experiencing solubility issues with this compound in PBS, follow this tiered troubleshooting approach:

  • Tier 1 (Physical Methods): Have you tried vigorous vortexing, gentle warming (37°C), and allowing sufficient time for dissolution?

  • Tier 2 (Chemical Environment - pH): Have you verified the pH of your PBS and tested if lowering the pH improves solubility?

  • Tier 3 (Chemical Environment - Buffer Composition): Have you tested a chloride-free buffer to rule out the common-ion effect?

  • Tier 4 (Advanced Strategy): Have you tried preparing a concentrated stock in DMSO and diluting it into your final PBS solution with a final DMSO concentration of ≤ 0.5%?

By systematically working through these steps, you can identify the root cause of the solubility issue and develop a robust and reproducible protocol for your experiments.

References

  • Bhal, S. K., Kassam, K., Peirson, I. G., & Tice, T. R. (2007). Compound solubility measurements in early drug discovery. Drug Discovery Today. Available at: [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Available at: [Link]

  • Wikipedia. (2023). Common-ion effect. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]

  • Khan Academy. (n.d.). The common-ion effect. Available at: [Link]

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Addressing off-target effects of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Given its structural motifs—a pyrimidine ring linked to a piperidine core—it is likely being investigated as a kinase inhibitor. This guide focuses on addressing the primary challenge associated with this class of molecules: understanding and mitigating off-target effects to ensure data integrity and proper interpretation of experimental outcomes.

I. Compound Overview & Handling

This section provides fundamental information about this compound.

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound, with CAS Number 1179369-48-2, is a synthetic organic compound.[1] Its structure, featuring a pyrimidine ring attached to a piperidine amine, is a common scaffold in the development of kinase inhibitors.[2][3] The pyrimidine moiety often acts as a hinge-binder, interacting with the ATP-binding pocket of protein kinases.[4] Therefore, it is anticipated that this compound functions as an ATP-competitive inhibitor of one or more protein kinases. The specific on-target kinase(s) must be determined empirically.

Q2: What are the recommended handling and storage conditions for this compound?

A2: As a hydrochloride salt, the compound is typically a solid. Standard laboratory safety protocols should be followed, including the use of personal protective equipment. It should be stored in a well-ventilated, dry place, and kept in a tightly sealed container.[1] For experimental use, it is crucial to prepare fresh solutions and be aware of their stability and solubility in your chosen solvent (e.g., DMSO, aqueous buffers).

II. Troubleshooting Off-Target Effects

Off-target activity is a common challenge with kinase inhibitors, potentially leading to misinterpretation of experimental results.[5] This section addresses how to identify and manage these effects.

Q3: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of my target kinase. Could this be an off-target effect?

A3: Yes, this is a classic indication of off-target activity. While your compound may inhibit your primary target, it could also be modulating the activity of other kinases or proteins, leading to unexpected biological responses.[5] Kinase inhibitors are known to have off-target effects that can activate or inhibit other signaling pathways.[2]

To investigate this, a systematic approach is required to de-risk your observations. The following workflow is recommended:

G A Unexpected Cellular Phenotype Observed B Hypothesis: Off-Target Effect A->B C Step 1: Confirm On-Target Engagement in Cells B->C Is the primary target engaged? D Step 2: Profile Kinase Selectivity (Biochemical) C->D Yes, target is engaged. What else is it hitting? E Step 3: Validate Off-Target Hits in a Cellular Context D->E Off-target kinases identified. Are they active in my cell model? F Step 4: Correlate Phenotype with Off-Target Activity E->F Yes, off-target is active. Does inhibiting it replicate the phenotype? G Conclusion: Phenotype is On-Target, Off-Target, or a Combination F->G

Caption: Troubleshooting workflow for unexpected phenotypes.

Q4: How can I determine the full kinase selectivity profile of my compound?

A4: A broad kinase selectivity profile is essential to understand the spectrum of kinases your compound interacts with.[6] This is typically done through in vitro kinase screening panels. These services test your compound against a large number of purified kinases (often over 400) and report the degree of inhibition at a given concentration.

Table 1: Comparison of Kinase Selectivity Profiling Platforms

PlatformAssay PrincipleOutputKey Advantages
KINOMEscan® Active site-directed competition binding assay (ATP-independent)Kd (dissociation constant)Measures true binding affinity; not affected by ATP concentration.[7]
KinaseProfiler™ Radiometric or TR-FRET activity assays (ATP-dependent)% Inhibition or IC50Measures functional inhibition of kinase activity.[8]
NanoBRET® TE Bioluminescence Resonance Energy Transfer in live cellsIC50Provides a measure of target engagement in a cellular environment.[9]

Interpreting the data from these panels is crucial. A "selective" inhibitor is not necessarily one that hits only a single target, but rather one with a significant potency window between its intended target and its off-targets.

Q5: My compound is potent in a biochemical assay but shows weaker activity in my cell-based assays. What could be the reason?

A5: This discrepancy is common and can be attributed to several factors:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a rightward shift in the IC50 value compared to biochemical assays, which often use lower, Km-level ATP concentrations.[5]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Compound Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized.

To address this, it is critical to confirm that your compound is engaging with its intended target within the cell.

III. Experimental Protocols for Target Validation and Off-Target Identification

This section provides detailed methodologies for key experiments to validate on-target and identify off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10][11]

Experimental Workflow:

G A 1. Cell Treatment: Treat cells with compound or vehicle (DMSO). B 2. Heating: Aliquot cells into PCR tubes and heat to a range of temperatures. A->B C 3. Lysis: Lyse cells to release soluble proteins. B->C D 4. Separation: Centrifuge to pellet aggregated proteins. C->D E 5. Detection: Analyze soluble fraction by Western Blot or other methods. D->E F 6. Analysis: Plot protein levels vs. temperature to generate melt curves. E->F

Caption: CETSA experimental workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: After treatment, harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension into a PCR plate. Heat the plate in a thermal cycler with a temperature gradient for 3 minutes.[11]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Quantify the protein bands and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Troubleshooting CETSA:

IssuePossible CauseSolution
No thermal shift observed Compound is not cell-permeable or does not bind the target in cells.Confirm cell permeability. Increase compound concentration.[11]
Incorrect temperature range.Optimize the temperature gradient based on the known or predicted stability of the target protein.
High variability between replicates Inconsistent heating/cooling.Ensure uniform heating and cooling across the plate.[11]
Incomplete cell lysis.Optimize the lysis procedure.
Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[12]

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, opaque 96- or 384-well plate.[13]

  • Compound Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer (a fluorescent ligand for the target) and the NanoLuc® substrate to the wells.

  • Signal Detection: Incubate for a specified period and measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of detecting both wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and thus, target engagement.

Troubleshooting NanoBRET™:

IssuePossible CauseSolution
Low BRET signal Low expression of the fusion protein.Optimize transfection conditions to increase protein expression.[12]
Inefficient interaction between the tracer and the target.Use a different tracer or optimize the tracer concentration.
High background signal Overexpression of the fusion protein leading to non-specific interactions.Reduce the amount of plasmid DNA used for transfection.[12]
Protocol 3: Validating Off-Target Effects using In-Cell Western

Once a kinome scan identifies potential off-targets, it is crucial to validate these in a cellular context. An In-Cell Western (ICW) allows for the quantification of phosphorylation of the off-target kinase or its downstream substrates in response to your compound.[14]

Step-by-Step Methodology:

  • Cell Treatment: Plate cells in a 96- or 384-well plate. Treat with a dose-response of this compound. Include appropriate positive and negative controls (e.g., a known inhibitor of the off-target kinase).

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).[14]

  • Blocking and Antibody Incubation: Block non-specific binding sites. Incubate with a primary antibody specific to a phosphorylated residue on the off-target kinase or its substrate.

  • Secondary Antibody and Detection: Incubate with an infrared dye-conjugated secondary antibody. Scan the plate using an infrared imaging system.[14]

  • Data Analysis: Quantify the fluorescence intensity in each well. A dose-dependent decrease in phosphorylation of the off-target pathway confirms cellular activity.

IV. Frequently Asked Questions (FAQs)

Q6: What are common off-target kinases for pyrimidine-based inhibitors?

A6: While the off-target profile is specific to each compound, pyrimidine-based inhibitors have been reported to interact with a range of kinases, including but not limited to CDKs, VEGFR, and others, due to the conserved nature of the ATP-binding pocket.[2] A broad kinome scan is the most definitive way to determine the specific off-target profile.

Q7: Can off-target effects be beneficial?

A7: Yes, in some cases, off-target effects can lead to beneficial polypharmacology, where a single compound modulates multiple targets to achieve a therapeutic effect.[6] However, this must be carefully characterized and distinguished from unintended side effects.

Q8: How do I choose the right concentration of the compound for my experiments?

A8: Start with a dose-response curve in your primary cellular assay to determine the EC50. For target engagement and off-target validation assays, it is often recommended to use concentrations at and above the EC50 (e.g., 1x, 10x, and 100x EC50) to assess the concentration-dependence of the effects. For CETSA, saturating concentrations are often needed.[11]

Q9: What should I do if my compound is not soluble in my assay buffer?

A9: The hydrochloride salt form is generally intended to improve aqueous solubility. However, if you encounter solubility issues, you may need to adjust the pH of your buffer or use a co-solvent. Always determine the maximum tolerated solvent concentration (e.g., DMSO) for your cell line, as high concentrations can be toxic.

This technical guide provides a framework for addressing the common challenges associated with the use of this compound, with a focus on off-target effects. By employing a systematic and multi-faceted experimental approach, researchers can gain a clearer understanding of the compound's mechanism of action and ensure the reliability of their findings.

References

  • Bantscheff, M., & Lemeer, S. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. [Link]

  • El-Damasy, D. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Lead Sciences. (n.d.). 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Lead Sciences. [Link]

  • Ardito, J. A., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. [Link]

  • Müller, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Ramos, V., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols. [Link]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]

  • Bantscheff, M., & Lemeer, S. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Marks, D., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • Ishida, A., et al. (2021). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • KINOMEscan. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Regulations.gov. (n.d.). Designation of a List I Chemical: 4-Piperidone. Regulations.gov. [Link]

  • Marks, D., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. ResearchGate. [Link]

  • Miihkinen, M., et al. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • KINOMEscan. (n.d.). KINOMEscan. DiscoverX. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Wikipedia. (n.d.). List of fentanyl analogues. Wikipedia. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Eurofins DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. DDW. [Link]

  • Wikipedia. (n.d.). List of fentanyl analogues. Wikipedia. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 1-(Pyrimidin-2-yl)piperidin-4-amine Hydrochloride Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrimidinylpiperidine Scaffolds in Oncology

The 1-(Pyrimidin-2-yl)piperidin-4-amine core is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] By targeting specific kinases, it is possible to inhibit tumor growth and progression.[4][5] This guide focuses on derivatives of the 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride scaffold, exploring how structural modifications influence their inhibitory activity against various cancer-relevant kinases.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of these derivatives is intrinsically linked to their chemical structure. Substitutions on both the pyrimidine and piperidine rings can dramatically alter their binding affinity and selectivity for different kinases. This section dissects the structure-activity relationships gleaned from published studies on analogous compounds.

Substitutions on the Pyrimidine Ring

The pyrimidine ring serves as a crucial anchor for binding to the hinge region of the kinase active site. Modifications at the C4 and C5 positions of this ring have been shown to significantly impact potency.

For instance, in a series of 4-piperazinyl-2-aminopyrimidine derivatives designed as dual JAK2 and FLT3 inhibitors, substitutions on the phenyl ring attached to the piperazine at the C4 position of the pyrimidine were explored.[6] It was observed that the introduction of electron-withdrawing or electron-donating groups at different positions on this phenyl ring led to a range of inhibitory activities.[6] This suggests that the electronic and steric properties of substituents on the pyrimidine ring are key determinants of efficacy.

Modifications of the Piperidine Moiety

The piperidine ring and its substituents often dictate the selectivity of the inhibitor by interacting with the solvent-exposed region of the kinase. In a study of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors, it was found that substituting the piperidinylamino functionality with hydrogen, methanesulfonyl, or aminosulfonyl groups resulted in high inhibitory activity.[7] Furthermore, the addition of morpholinosulfonyl or piperazinosulfonyl groups to an aromatic ring attached to the aminopyrimidine core significantly enhanced the inhibitory potency.[7]

The following table summarizes the in vitro inhibitory activities of representative pyrimidine-piperidine derivatives against various kinases, providing a basis for comparative efficacy assessment.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Antiproliferative Activity (IC50)Reference
Compound 14j JAK2, FLT327, 30HEL, MV4-11, HL60Potent inhibition[6]
Compound 17 IKK-21300-Not Reported[7]
Compound 8h PLK46.7Breast cancer cellsExcellent[4]
Compound 1d RAF1, B-RAFNot ReportedHL-60, SR, T-47D, MCF-7Growth inhibition >80% at 10 µM[5]
JAK2 Inhibitor JAK20.7-Not Reported[8]
CDK2 Inhibitor (4a) CDK2210HCT116, HepG2Potent[9]
FN-1501 (50) FLT3, CDK2/4/6Nanomolar rangeMV4-110.008 µM[10]

Note: The compounds listed are structurally related to the core topic but are not exact derivatives of this compound. The data is presented to illustrate the impact of various substitutions on efficacy.

Mechanistic Insights: How They Work

The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase active site. The pyrimidine moiety typically forms hydrogen bonds with the kinase hinge region, while the piperidine and its substituents extend into the hydrophobic pocket and solvent-exposed regions, contributing to both potency and selectivity.

For example, compound 14j, a potent dual inhibitor of JAK2 and FLT3, was found to induce apoptosis by arresting the cell cycle in the G1/S phase.[6] Similarly, a pyrazolo[3,4-d]pyrimidinone derivative, compound 4a, demonstrated potent CDK2 inhibitory activity, leading to antiproliferative effects in colorectal and hepatocellular carcinoma cells.[9]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of efficacy comparisons, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the kinase activity (IC50).

Methodology:

  • Reagents: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound, and a detection reagent.

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature for a specific duration. e. Stop the reaction and measure the kinase activity. The method of detection can vary, including radiometric assays that measure the incorporation of radioactive phosphate into the substrate, or non-radiometric methods like fluorescence-based assays.[4] f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. g. Calculate the IC50 value using a suitable curve-fitting model.

Diagram of In Vitro Kinase Inhibition Assay Workflow:

G prep_comp Prepare serial dilutions of test compound add_reagents Add kinase, substrate, and compound to microplate prep_comp->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at controlled temperature start_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction measure_activity Measure kinase activity (e.g., fluorescence) stop_reaction->measure_activity data_analysis Plot inhibition curve and calculate IC50 measure_activity->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Objective: To determine the concentration of a test compound that inhibits 50% of cell proliferation (GI50 or IC50).

Methodology:

  • Cell Culture: Culture cancer cell lines in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity. e. Measure the absorbance or fluorescence, which is proportional to the number of viable cells. f. Calculate the percentage of cell growth inhibition relative to untreated control cells. g. Determine the GI50/IC50 value by plotting the percentage of inhibition against the compound concentration.[5]

Diagram of Cellular Proliferation Assay Workflow:

G seed_cells Seed cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion treat_cells Treat cells with serial dilutions adhesion->treat_cells incubation Incubate for 72 hours treat_cells->incubation add_reagent Add viability reagent (e.g., MTT) incubation->add_reagent measure_signal Measure absorbance/ fluorescence add_reagent->measure_signal data_analysis Calculate GI50/IC50 measure_signal->data_analysis

Caption: Workflow for a cellular proliferation assay.

Conclusion and Future Directions

The 1-(Pyrimidin-2-yl)piperidin-4-amine scaffold represents a versatile platform for the development of novel kinase inhibitors. The comparative analysis of structurally related compounds indicates that targeted modifications to both the pyrimidine and piperidine moieties can yield highly potent and selective inhibitors. Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to establish a more direct and comprehensive structure-activity relationship. This will enable the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (URL: [Link])

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (URL: [Link])

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (URL: [Link])

  • Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. (URL: [Link])

  • A comparative study of pyridine and pyrimidine derivatives based formamidine for copper corrosion inhibition in nitric acid: Experimental and computational exploration. (URL: [Link])

  • Examples of piperidine pyrimidine amides with inhibitory activity. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (URL: [Link])

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. (URL: [Link])

  • Structure-activity relationship of piperidine derivatives with anticancer activity. (URL: [Link])

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (URL: [Link])

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (URL: [Link])

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL: [Link])

  • Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. (URL: [Link])

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (URL: [Link])

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (URL: [Link])

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (URL: [Link])

  • Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study. (URL: [Link])

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (URL: [Link])

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (URL: [Link])

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A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the complete biological activity of a small molecule is paramount to predicting its therapeutic potential and anticipating off-target liabilities. This guide provides an in-depth, technically-grounded framework for the comprehensive cross-reactivity profiling of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, a synthetic organic molecule with a chemical structure suggestive of diverse pharmacological activities.[1][2] The presence of the pyrimidine-piperidine scaffold is common in compounds targeting a range of protein families, most notably protein kinases and G-protein coupled receptors (GPCRs).[3][4][5][6][7][8]

This document eschews a rigid template, instead presenting a logical, tiered experimental strategy. We will explain the causality behind each experimental choice, ensuring a self-validating workflow that moves from broad, high-throughput screening to specific, mechanistic validation. By comparing the hypothetical profile of our topic compound with that of established, selective agents, we will illustrate how to interpret selectivity data to guide further drug development efforts.

The Rationale for Broad-Spectrum Profiling

The core structure of this compound integrates a piperidine ring with a pyrimidine moiety.[1] Analogs containing these fragments have demonstrated activity as kinase inhibitors (e.g., targeting Akt, p70S6K, CDK2), GPCR ligands (e.g., for serotonin and histamine receptors), and even inhibitors of enzymes like monoamine oxidase (MAO).[3][4][5][9] This structural promiscuity necessitates a wide initial screening funnel to de-risk development and uncover potential polypharmacology, which can be either detrimental or therapeutically advantageous.[10] Our strategy is therefore designed to identify and validate potential off-target interactions early in the discovery process.

Tier 1: Broad-Spectrum Screening – Casting a Wide Net

The initial step is to screen this compound at a single, high concentration (e.g., 10 µM) against large, commercially available panels of kinases and GPCRs. This approach maximizes the probability of identifying unintended interactions.

Kinome-Wide Profiling

The high degree of conservation in the ATP-binding site across the human kinome makes cross-reactivity a common challenge for kinase inhibitors.[11][12] A broad kinase screen is the most efficient method to assess selectivity.

Experimental Protocol: Kinase Panel Screening (e.g., KINOMEscan™)

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 1000X working stock for the assay.

  • Assay Principle : This competitive binding assay quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of DNA-tagged human kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Execution : The compound is screened at 10 µM against a panel of over 400 kinases.

  • Data Analysis : Results are typically reported as ‘Percent of Control’ (%Ctrl), where a lower number indicates stronger binding and displacement of the probe. A common threshold for a significant "hit" is a %Ctrl value of <35% or <10%.

  • Comparator Compound : To provide context, a well-characterized kinase inhibitor, such as the potent and selective Akt inhibitor AZD5363 , should be run concurrently.[5]

GPCR Panel Screening

GPCRs represent the largest family of drug targets, and off-target activity can lead to a host of side effects.[13] A broad GPCR screen is essential.

Experimental Protocol: Radioligand Binding GPCR Panel (e.g., GPCR Profiler™)

  • Compound Preparation : As described for the kinase screen.

  • Assay Principle : This method measures the ability of the test compound to displace a specific, high-affinity radioligand from a panel of GPCRs expressed in recombinant cell membranes.

  • Execution : The compound is screened at 10 µM against a panel of common GPCR targets (e.g., adrenergic, dopaminergic, serotonergic, histaminergic, opioid receptors).

  • Data Analysis : Results are reported as percent inhibition of radioligand binding. A threshold of >50% inhibition is typically considered a significant hit requiring follow-up.

  • Comparator Compound : A selective GPCR ligand, such as the histamine H3 receptor antagonist Pitolisant , should be included for comparison.

Visualizing the Initial Screening Cascade

G cluster_0 Tier 1: Broad Screening (10 µM) cluster_1 Tier 2: Dose-Response & Functional Validation cluster_2 Tier 3: Cellular Confirmation Compound 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride KinaseScreen Kinome Panel (>400 kinases) Competitive Binding Assay Compound->KinaseScreen GPCRScreen GPCR Panel (~100 receptors) Radioligand Binding Assay Compound->GPCRScreen KinaseHits Identified Kinase 'Hits' (%Ctrl < 35%) KinaseScreen->KinaseHits GPCRHits Identified GPCR 'Hits' (%Inhibition > 50%) GPCRScreen->GPCRHits KinaseDR Biochemical IC50 Determination (e.g., ADP-Glo™) KinaseHits->KinaseDR GPCRFunc Functional Assays (cAMP, Ca2+, β-Arrestin) GPCRHits->GPCRFunc CellularTarget Cell-Based Target Engagement (e.g., NanoBRET™) KinaseDR->CellularTarget GPCRFunc->CellularTarget PhenotypicAssay Phenotypic Assays (e.g., Proliferation, Migration) CellularTarget->PhenotypicAssay

Caption: A tiered workflow for cross-reactivity profiling.

Tier 2: Hit Confirmation and Functional Characterization

Hits identified in Tier 1 must be validated through dose-response studies to determine potency (IC50/EC50) and functional activity.

Biochemical IC50 Determination for Kinase Hits

For each kinase hit, a biochemical assay should be performed to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Principle : This is a luminescent kinase assay that quantifies the amount of ADP produced during the kinase reaction. Lower luminescence indicates less ADP, and therefore greater kinase inhibition.

  • Compound Preparation : Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 30 µM).

  • Kinase Reaction : The kinase, its specific substrate, and ATP are incubated with the serially diluted compound.

  • ADP Detection : After the kinase reaction, ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis : The luminescent signal is plotted against the compound concentration, and the data are fitted to a four-parameter logistic curve to determine the IC50 value.

Functional Assays for GPCR Hits

For GPCRs, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist. This requires functional assays that measure downstream signaling.[14][15]

Experimental Protocol: cAMP and Calcium Mobilization Assays

  • Cell Lines : Use stable cell lines, such as HEK293, overexpressing the specific GPCR of interest.[16][17][18][19] HEK293 cells are widely used due to their robust growth and high transfection efficiency.[16][17][18][19]

  • cAMP Assay (for Gs/Gi-coupled receptors) :

    • Principle : Utilizes a competitive immunoassay (e.g., HTRF) to measure changes in intracellular cyclic AMP (cAMP) levels.

    • Agonist Mode : Cells are incubated with the test compound, and cAMP levels are measured.

    • Antagonist Mode : Cells are pre-incubated with the test compound before stimulation with a known agonist. A rightward shift in the agonist's dose-response curve indicates antagonism.

  • Calcium Mobilization Assay (for Gq-coupled receptors) :

    • Principle : Measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Execution : Cells loaded with the dye are exposed to the test compound (for agonist activity) or pre-incubated before agonist addition (for antagonist activity). Changes in fluorescence are monitored using a plate reader (e.g., FLIPR).

  • Data Analysis : Dose-response curves are generated to determine EC50 (for agonists) or IC50/K_b_ (for antagonists).

Hypothetical Tier 1 & 2 Data Comparison

The following tables illustrate how data for this compound ("Test Compound") might compare to our selective benchmarks.

Table 1: Hypothetical Tier 1 Kinase Profiling Results (%Ctrl at 10 µM)

Kinase Target Test Compound AZD5363 (Akt Inhibitor) Interpretation
AKT1 8 2 Test compound shows strong binding to AKT1.
ROCK1 85 45 Test compound is highly selective over ROCK1.
PKA 92 95 Both compounds are selective against PKA.
CDK2 25 88 Test compound shows moderate off-target binding to CDK2.

| p70S6K | 15 | 10 | Test compound shows strong off-target binding to p70S6K. |

Table 2: Hypothetical Tier 2 Biochemical IC50 Values for Kinase Hits

Kinase Target Test Compound IC50 (nM) AZD5363 IC50 (nM)
AKT1 150 8
CDK2 1,200 >10,000

| p70S6K | 450 | 65 |

Table 3: Hypothetical Tier 1 & 2 GPCR Profiling Results

GPCR Target Test Compound (%Inhib @ 10µM) Test Compound (Functional IC50, nM) Pitolisant (%Inhib @ 10µM) Pitolisant (Functional IC50, nM)
Histamine H3 88 250 (Antagonist) 95 2 (Antagonist)
Histamine H4 65 1,500 (Antagonist) 20 >10,000
Serotonin 5-HT1A 45 >10,000 5 >10,000

| Dopamine D2 | 15 | >10,000 | 12 | >10,000 |

Tier 3: Cellular Confirmation and Phenotypic Impact

Biochemical and recombinant cell-based data must be confirmed in a more physiologically relevant context. This step validates that the compound can engage its target in a cellular environment and elicit a functional response.

Cellular Target Engagement

Directly measuring compound binding to its target inside a living cell provides the strongest evidence of on-target activity.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Principle : This assay measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the same target. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.

  • Cell Line : A relevant cell line, such as the U-87 MG glioblastoma line which has an active PI3K/Akt pathway, can be used.[20][21][22][23][24]

  • Execution : Cells expressing the NanoLuc®-kinase fusion protein are incubated with the tracer and a serial dilution of the test compound.

  • Data Analysis : The BRET ratio is measured and plotted against compound concentration to determine the cellular IC50. This value can be compared to the biochemical IC50 to assess cell permeability and engagement.

Visualizing a Key Signaling Pathway

pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates p70S6K p70S6K AKT->p70S6K activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Downstream Effectors (Proliferation, Survival) p70S6K->Downstream Test_Compound Test Compound (Hypothetical Target) Test_Compound->AKT Primary Inhibition Test_Compound->p70S6K Off-Target Inhibition

Caption: PI3K/AKT/mTOR pathway showing hypothetical inhibition points.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered approach to defining the cross-reactivity profile of this compound. By progressing from broad panel screening to specific biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity.

Based on our hypothetical data, the "Test Compound" is a moderately potent inhibitor of AKT1 with significant off-target activity against the related kinase p70S6K and the unrelated kinase CDK2. It also acts as an antagonist at histamine H3 and H4 receptors. This profile suggests potential for complex pharmacology. The on-target cellular data from a NanoBRET assay would be critical to confirm that the compound reaches and engages AKT in cells at concentrations relevant to its biochemical potency. The observed off-target activities would need to be carefully considered in the context of the intended therapeutic application, as they could represent undesirable side effects or opportunities for beneficial polypharmacology. This structured, comparative approach provides the robust data package necessary for informed decision-making in any drug discovery program.

References

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A Researcher's Guide to Ensuring Reproducibility with 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride and its Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the complex landscape of kinase inhibitors, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison and best-practice protocols for working with 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, a member of a promising class of kinase inhibitors. While specific public data on this compound is limited, this guide will equip you with the framework to rigorously evaluate its performance and ensure the reproducibility of your findings, using well-characterized inhibitors of Polo-like kinase 4 (PLK4) and Aurora kinases as benchmarks.

The pyrimidine and piperidine moieties are common scaffolds in the design of kinase inhibitors, suggesting that this compound may target kinases crucial for cell cycle regulation, such as PLK4 and Aurora kinases. Therefore, this guide will focus on experimental designs and validation strategies pertinent to these targets.

The Critical Importance of Reproducibility in Kinase Inhibitor Studies

The "reproducibility crisis" in scientific research underscores the necessity for robust experimental design and transparent reporting. In the realm of kinase inhibitors, where subtle variations in experimental conditions can lead to significant differences in observed potency and selectivity, a meticulous approach is paramount. Factors such as the source and purity of the inhibitor, the specific kinase construct used, assay conditions, and the cell line chosen can all contribute to variability. This guide will address these factors to help you establish a self-validating experimental system.

Comparative Landscape: Benchmarking Against Established Inhibitors

To contextualize the performance of a novel or less-characterized compound like this compound, it is essential to compare it against well-validated inhibitors of the same target class.

InhibitorPrimary Target(s)Reported IC50Key Characteristics
CFI-400945 PLK4~2.8 nMOrally bioavailable, potent, and selective PLK4 inhibitor.[1]
Centrinone PLK4~5 nMHighly selective PLK4 inhibitor, often used as a tool compound.
MLN8237 (Alisertib) Aurora A~1.2 nMSelective Aurora A inhibitor, extensively studied in clinical trials.[2]
AZD1152-HQPA Aurora B~0.37 nMHighly potent and selective Aurora B inhibitor.[3]
MK-5108 (VX-689) Aurora A~0.6 nMPotent and selective Aurora A inhibitor.

Note: IC50 values can vary depending on the assay conditions. It is crucial to determine these values in your specific experimental setup.

Experimental Design for Robust and Reproducible Results

This section outlines detailed protocols for characterizing the activity of this compound and ensuring the reproducibility of your findings.

Part 1: In Vitro Kinase Assays

The initial characterization of a kinase inhibitor involves determining its potency and selectivity against purified kinases.

Objective: To determine the IC50 of this compound against PLK4 and Aurora A/B kinases and compare it to benchmark inhibitors.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.[4]

Experimental Workflow:

Caption: Workflow for an in vitro TR-FRET kinase assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and benchmark inhibitors (CFI-400945, MLN8237, AZD1152-HQPA) in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range that will encompass the expected IC50 values. A common starting range is 100 µM to 1 pM.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compounds.

    • Add the kinase (e.g., recombinant human PLK4, Aurora A, or Aurora B) to each well.

    • Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the appropriate peptide substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled streptavidin to bind a biotinylated substrate).

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Causality and Trustworthiness:

  • Purity Matters: The purity of this compound is critical. Impurities can lead to off-target effects or inaccurate potency measurements. Always verify the purity of your compound, ideally by LC-MS and ¹H NMR.

  • Kinase Construct: The specific recombinant kinase construct (e.g., full-length vs. catalytic domain, activation state) can influence inhibitor binding and activity. Be consistent with the construct used across experiments and clearly report its details.

  • ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly impact the apparent IC50. Running assays at the Km of ATP for each kinase provides a standardized condition for comparison.

Part 2: Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor can engage its target in a physiological context and elicit a biological response.

Objective: To assess the on-target activity and cellular potency of this compound by measuring the inhibition of downstream signaling pathways.

Methodology: Immunofluorescence-based Detection of Phospho-substrates

This method provides a quantitative and visual readout of kinase activity within cells.

Experimental Workflow:

G A Seed Cells B Treat with Inhibitor A->B C Fix and Permeabilize B->C D Immunostaining C->D E Image Acquisition D->E F Image Analysis E->F

Caption: Workflow for immunofluorescence-based target engagement assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or U2OS for cell cycle studies) in 96-well imaging plates.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of this compound and benchmark inhibitors for a defined period (e.g., 1-24 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against specific phospho-substrates:

      • For Aurora A activity: anti-phospho-LATS2 (Ser83)

      • For Aurora B activity: anti-phospho-Histone H3 (Ser10 or Ser28)

    • Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of the phospho-substrate signal per cell.

    • Plot the normalized intensity against the inhibitor concentration to determine the EC50.

Causality and Trustworthiness:

  • Cell Line Authentication: Use authenticated cell lines to ensure the consistency of your results. Misidentified or contaminated cell lines are a major source of irreproducibility.

  • Antibody Validation: Thoroughly validate the specificity of your primary antibodies to ensure they are recognizing the intended phospho-epitope.

  • Multiplexing Readouts: Whenever possible, multiplex your readouts to gain more information from a single experiment. For example, co-staining for markers of different cell cycle phases can help to contextualize the effects of the inhibitor.

Data Presentation and Interpretation

To facilitate clear comparison and interpretation, all quantitative data should be summarized in tables.

Table 1: In Vitro Kinase Inhibition

CompoundPLK4 IC50 (nM)Aurora A IC50 (nM)Aurora B IC50 (nM)Selectivity (Aurora A/PLK4)Selectivity (Aurora B/PLK4)
1-(Pyrimidin-2-yl) piperidin-4-amine HClTo be determinedTo be determinedTo be determinedTo be calculatedTo be calculated
CFI-400945Experimental valueExperimental valueExperimental valueCalculated valueCalculated value
MLN8237Experimental valueExperimental valueExperimental valueCalculated valueCalculated value
AZD1152-HQPAExperimental valueExperimental valueExperimental valueCalculated valueCalculated value

Table 2: Cellular Target Engagement

Compoundp-LATS2 (Aurora A) EC50 (nM)p-H3 (Aurora B) EC50 (nM)
1-(Pyrimidin-2-yl) piperidin-4-amine HClTo be determinedTo be determined
MLN8237Experimental valueExperimental value
AZD1152-HQPAExperimental valueExperimental value

Conclusion and Future Directions

By following the rigorous experimental protocols and data analysis frameworks outlined in this guide, researchers can confidently assess the performance and reproducibility of results obtained with this compound. Establishing a robust, self-validating system is not merely about generating data; it is about building a foundation of trust in your scientific findings. The comparison with well-characterized inhibitors provides a crucial benchmark for understanding the potential of this and other novel compounds in the exciting and challenging field of kinase inhibitor research.

References

  • Bastos, R. N., & Barr, F. A. (2010). Plk4-dependent centriole duplication. The Journal of cell biology, 191(7), 1227–1233. [Link]

  • Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., Silverman, L., Zhang, M., Hoar, K. M., ... & Wysong, D. R. (2011). Characterization of alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase. Clinical cancer research, 17(23), 7614–7624. [Link]

  • Pollard, J. R., & Mortimore, M. (2009). Discovery and development of Aurora kinase inhibitors as anticancer agents. Journal of medicinal chemistry, 52(9), 2629–2651. [Link]

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  • Mason, J. M., Lin, A., & Shokat, K. M. (2014). Polo-like kinase 4 inhibition: a new strategy for cancer therapy?. Trends in pharmacological sciences, 35(11), 557–559. [Link]

  • Gully, C. P., Velazquez-Torres, G., Shin, J. H., Fuentes-Mattei, E., Wang, E., Carlock, C., ... & Yeung, S. C. (2012). The Aurora kinase inhibitor CCT137690 is a promising agent for the treatment of anaplastic thyroid carcinoma. Clinical cancer research, 18(13), 3558–3569. [Link]

  • Wong, Y. L., Anzola, J. V., Davis, R. L., Yoon, M., Motamedi, A., Kroll, A., ... & Holland, A. J. (2015). Cell biology. Reversible centriole depletion with a small-molecule inhibitor of Polo-like kinase 4. Science, 348(6239), 1155–1160. [Link]

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From Initial Hit to Validated Inhibitor: A Guide to Rigorous Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of small molecule drug discovery, the journey from a promising "hit" in a high-throughput screen (HTS) to a well-characterized, validated inhibitor is fraught with potential pitfalls. Initial assay signals can be misleading, arising from a host of artifacts rather than true, specific inhibition of the intended target. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating assay results for novel small molecule inhibitors. We will move beyond simple checklists, delving into the scientific rationale behind each validation step to construct a robust, self-validating experimental cascade.

The Imperative of a Multi-Faceted Validation Strategy

A primary screening hit is merely the opening chapter of a long story. It is a compound that shows activity in a specific assay format, but this activity must be confirmed, dissected, and proven to be a direct and specific consequence of interaction with the desired biological target.[1][2] A rigorous validation workflow is not a linear path but a branching decision tree, designed to systematically eliminate false positives and build a comprehensive profile of the compound's behavior. Failure to invest in this rigorous triage early on can lead to the costly pursuit of flawed molecules.

The validation process can be conceptualized as a funnel, progressively applying more stringent and biologically relevant filters to a pool of initial hits. This guide will compare and contrast the essential techniques that form the core of this funnel.

G cluster_0 High-Throughput Screen (HTS) cluster_4 Lead Candidate HTS Initial Hits (Thousands to Millions of Compounds) Triage 1. Artifact & PAINS Filtering (Dose-Response, Counter-Screens) HTS->Triage Prioritize & Re-test Ortho 2. Orthogonal Assays (Confirm Direct Target Binding) Triage->Ortho Confirmed Hits Cellular 3. Cellular Target Engagement (Confirm Activity in Live Cells) Ortho->Cellular Biophysically Validated Hits Selectivity 4. Selectivity & Off-Target Profiling Cellular->Selectivity Cell-Active Hits Lead Validated Inhibitor Selectivity->Lead Selective & Potent Hits

Caption: The Hit Validation Funnel.

Part 1: Eliminating the Imposters - Hit Triage and Artifact Removal

The first critical step after a primary screen is to weed out compounds that produce misleading signals.[1] Many initial "hits" are artifacts of the assay technology itself, rather than genuine modulators of the biological target.

Causality Behind Artifacts: High-throughput screening assays, especially those relying on fluorescence or absorbance readouts, are susceptible to interference.[3] Compounds can be intrinsically fluorescent, they can quench the signal, or they can inhibit a reporter enzyme (like luciferase) used in the assay readout.[3][4] Another major class of problematic compounds are aggregators, which form colloidal particles in solution that can non-specifically sequester and denature proteins, leading to apparent inhibition.[3]

Pan-Assay Interference Compounds (PAINS): A particularly notorious group of false positives are PAINS.[5][6] These are chemical structures known to interfere with a wide variety of assays through mechanisms like chemical reactivity, redox cycling, or membrane disruption.[7][8][9] Computational filters are now widely used to flag potential PAINS in screening libraries, but experimental confirmation is still essential.[5]

Self-Validating Triage Protocol:

A robust triage system incorporates counter-screens and orthogonal readouts to identify these artifacts.

  • Dose-Response Confirmation: Re-test all initial hits to generate a full dose-response curve. True inhibitors will display a sigmoidal relationship between concentration and activity, from which an IC50 (half-maximal inhibitory concentration) can be determined. Artifacts often show non-classical or flat dose-responses.

  • Assay Blank Counter-Screen: Run the assay in the absence of the target protein or a key substrate. A compound that still produces a signal in this "null" version of the assay is clearly an artifact, likely interfering with the detection method.

  • Aggregation Counter-Screen: A common method is to include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Detergents disrupt the formation of colloidal aggregates. If a compound's inhibitory activity is significantly reduced in the presence of the detergent, it is highly likely to be an aggregator.[3]

  • Promiscuity Check: Test hits against an unrelated target or enzyme. Compounds active against multiple, unrelated targets are often non-specific and may be PAINS.[1]

Triage StepPurposeCommon Method(s)Interpretation of "Bad" Hit
Dose-Response Confirm potency & behavior8-point, 3-fold serial dilutionAtypical curve shape, shallow slope, low efficacy
Assay Blank Detect assay interferenceRun assay without target/enzymeCompound shows activity/signal
Aggregation Detect non-specific aggregatorsAdd 0.01% Triton X-100Potency (IC50) significantly decreases
Promiscuity Identify non-specific compoundsTest against an unrelated enzymeCompound inhibits multiple targets

Part 2: Proving the Connection - Orthogonal Biophysical and Biochemical Assays

Once a hit has been confirmed and cleared of common artifacts, the next crucial question is: does it actually bind directly to the intended target protein? The primary screening assay, often a functional or enzymatic assay, only shows an effect on activity. It does not prove a direct interaction. To establish this, one must use an orthogonal assay —a method with a completely different physical principle of detection.[10][11]

G PrimaryAssay Primary Screen (e.g., Enzyme Activity Assay) Hit Identified OrthogonalAssay Orthogonal Validation Biophysical Assay (e.g., SPR) Biochemical Assay (e.g., FRET) PrimaryAssay:f0->OrthogonalAssay Test Confirmed Hits Confirmation Result Direct Binding Confirmed OrthogonalAssay->Confirmation Concordant Result

Caption: The principle of orthogonal assay validation.

Comparison of Key Orthogonal Techniques:

The choice of orthogonal assay depends on the nature of the target protein, the required throughput, and the information desired (e.g., simple affinity vs. full kinetics).

Assay TypeTechniquePrincipleKey OutputsProsCons
Biophysical Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the small molecule (analyte) flows over the immobilized protein (ligand).[12][13]KD (affinity), kon/koff (kinetics), StoichiometryLabel-free, real-time kinetic data, high sensitivity.[12][13][14]Requires protein immobilization, can be technically demanding.
Biophysical Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event as the ligand is titrated into a solution of the protein.[15][16][17]KD (affinity), ΔH (enthalpy), ΔS (entropy), StoichiometryLabel-free, solution-based, provides full thermodynamic profile.[15][17][18]Requires larger amounts of pure protein, lower throughput.[16]
Biophysical Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye that binds to unfolded proteins.ΔTm (thermal shift)High-throughput, low protein consumption, simple workflow.Indirect measure of binding, not all binding events cause a Tm shift.
Biochemical FRET/TR-FRET Measures the change in fluorescence resonance energy transfer between a donor and acceptor fluorophore on the protein and/or a labeled ligand.IC50 / KDHigh-throughput, sensitive, can be homogenous (no-wash).Requires labeling of protein or ligand, susceptible to fluorescent artifacts.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality: SPR is chosen here because it provides not just affinity (KD) but also the kinetic association (kon) and dissociation (koff) rates.[12] This is critical because compounds with slow off-rates (long residence time) are often more desirable as drugs. The method is label-free, avoiding potential artifacts from modifying the compound or protein.[14]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). Aim for a low-to-medium density to avoid mass transport limitations. A reference channel is prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.[11]

  • Analyte Preparation: Prepare a dilution series of the small molecule inhibitor in the running buffer. A typical concentration range would span from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Cycle:

    • Inject the small molecule solution over the protein and reference surfaces for a set period (e.g., 120 seconds) to monitor the association phase .

    • Switch back to flowing only running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., high salt or low pH) to remove all bound analyte and prepare the surface for the next cycle.[11]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the zero-concentration (buffer) injection signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD = koff/kon).[19]

Part 3: The Litmus Test - Confirming Cellular Target Engagement

A compound that binds to a purified protein in a buffer is promising, but it is not yet a validated inhibitor. The ultimate test is whether it can enter a living cell and engage its target in the complex and crowded cellular environment.[20] Cellular target engagement assays are designed to provide this crucial piece of evidence.[21][22]

Comparison of Cellular Target Engagement Assays:
TechniquePrincipleKey OutputsProsCons
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23][24][25][26] Cells are heated, lysed, and the amount of soluble (non-denatured) target protein is quantified.[25][27]Thermal Shift (ΔTagg), Cellular EC50Label-free, measures engagement with the endogenous protein in its native environment.[23][26]Lower throughput for traditional Western blot readout, requires specific antibodies.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) assay in live cells.[28][29] The target is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer binds the target, and the test compound competes for binding, disrupting BRET.[28][30][31]Cellular IC50, Residence TimeHigh-throughput, quantitative, real-time measurements in live cells.[28][29]Requires genetic modification of cells to express the fusion protein.[32]
Drug Affinity Responsive Target Stability (DARTS) Similar to CETSA, but uses proteases instead of heat.[33] Ligand binding can protect a protein from proteolytic degradation. The amount of remaining protein is quantified after protease treatment.[33]Protein stabilization against proteolysisLabel-free, does not require heating instrumentation.Can be influenced by compound effects on the protease itself.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful method because it directly assesses the biophysical consequence of binding (thermal stabilization) in an unmodified, native cellular context.[23][34] A positive result provides strong evidence that the compound not only enters the cell but also physically interacts with its intended target.

  • Cell Treatment: Culture cells to an appropriate density. Treat cells with various concentrations of the inhibitor or vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[24]

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.[24][27] The temperature range should bracket the known melting temperature of the target protein.

  • Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or addition of lysis buffer).[24]

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or AlphaScreen®.[24][27]

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[27]

By systematically applying this multi-layered validation strategy—moving from artifact triage to biophysical confirmation and finally to cellular target engagement—researchers can build a robust and compelling case for their novel small molecule inhibitors, ensuring that only the most promising and well-validated candidates advance in the drug discovery pipeline.

References

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, and their structural similarities present a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects and potential toxicities, underscoring the critical need for rigorous selectivity profiling of any new chemical entity.[3][4] This guide provides a comprehensive framework for assessing the kinase selectivity of a novel inhibitor, using the hypothetical lead compound, 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride, as a case study. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust in vitro kinase assay, and discuss the interpretation of the resulting data.

The Importance of Kinase Selectivity

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[1] While targeting a specific kinase responsible for a disease state is a primary goal, the promiscuous binding of an inhibitor to other kinases can have unintended consequences.[3] Therefore, understanding the selectivity profile of a compound is paramount. This knowledge not only helps in predicting potential side effects but can also unveil opportunities for developing multi-targeted therapies where engaging more than one kinase might be beneficial.[5]

Our focus compound, this compound, features a pyrimidine ring and a piperidine moiety. Both are common scaffolds in known kinase inhibitors, suggesting its potential as a kinase-directed agent.[6][7] The initial step in characterizing such a compound is to determine its primary target and its broader kinome-wide selectivity.

Designing the Selectivity Assessment Strategy

A thorough assessment of kinase inhibitor selectivity involves a multi-tiered approach, starting with a broad screen against a diverse panel of kinases, followed by more detailed dose-response studies on identified "hits."

1. Kinase Panel Selection:

The choice of kinases for the initial screen is crucial. For a novel compound with an unknown primary target, a broad panel representing all major branches of the human kinome is recommended.[8][9] Several commercial vendors offer such panels, often comprising hundreds of kinases.[10][11] For our hypothetical compound, a panel that includes kinases known to be inhibited by pyrimidine-based compounds, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and members of the PI3K/Akt/mTOR pathway, would be particularly insightful.[12][13][14]

2. Assay Methodology:

Various in vitro kinase assay formats are available, each with its own advantages and limitations.[15] These include:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[10]

  • Fluorescence-Based Assays: These methods, such as FRET and fluorescence polarization, offer high-throughput capabilities.

  • Luminescence-Based Assays: These assays, like ADP-Glo™, measure the amount of ADP produced during the kinase reaction.[8]

  • Mass Spectrometry-Based Assays: These provide a label-free and direct measurement of substrate phosphorylation.

For this guide, we will detail a widely used luminescence-based assay due to its high sensitivity, scalability, and non-radioactive nature.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.

Materials:

  • This compound (Test Compound)

  • Staurosporine (Positive Control - a broad-spectrum kinase inhibitor)

  • DMSO (Vehicle Control)

  • Recombinant Human Kinases (e.g., CDK2/CycA, AKT1, AURKA)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A 1. Prepare Compound Dilutions (Test Compound, Staurosporine, DMSO) D 4. Dispense Compound Dilutions to Plate A->D B 2. Prepare Kinase/Substrate Master Mix E 5. Add Kinase/Substrate Mix to Plate Incubate at RT B->E C 3. Prepare ATP Solution F 6. Initiate Kinase Reaction by Adding ATP Incubate at RT C->F D->E E->F G 7. Add ADP-Glo™ Reagent to Stop Reaction and Deplete Remaining ATP Incubate at RT F->G H 8. Add Kinase Detection Reagent to Convert ADP to ATP Incubate at RT G->H I 9. Measure Luminescence H->I

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series, from 1 mM down to 0.05 µM.

    • Prepare similar dilutions for the positive control (Staurosporine) and use DMSO alone for the vehicle control (representing 0% inhibition) and a no-enzyme control (for background subtraction).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution.

    • Prepare a master mix of kinase and its specific substrate in kinase assay buffer. Add 4 µL of this mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km of each specific kinase to accurately reflect inhibitory potency).[5]

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) as 0% inhibition and a control with no ATP or a highly inhibited sample as 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[16]

Data Presentation and Interpretation

The results of the kinase selectivity profiling should be presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase FamilyKinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
CMGC CDK2/CycA 50 15
CDK9/CycT185020
GSK3β>10,00030
AGC AKT1 75 25
PKA5,20010
ROCK1>10,00050
CAMK CAMK2A>10,00040
TK SRC2,5008
EGFR>10,000>1,000
Atypical mTOR 120 100

Interpreting the Data:

In this hypothetical example, this compound shows potent inhibition of CDK2/CycA, AKT1, and mTOR, with IC50 values in the nanomolar range. It demonstrates selectivity over other kinases in the panel, such as GSK3β and EGFR, where the IC50 values are significantly higher. The comparison with Staurosporine, a known potent but non-selective inhibitor, highlights the relatively selective profile of our test compound.

Visualizing Kinase Selectivity:

A kinase dendrogram is an excellent way to visualize selectivity across the kinome. The data from a broad kinase screen can be mapped onto the dendrogram, with the size or color of the circles representing the potency of inhibition.

G cluster_kinome Human Kinome (Simplified) TK TK TKL TKL STE STE CK1 CK1 AGC AGC CAMK CAMK CMGC CMGC CDK2 CDK2 AKT1 AKT1 mTOR mTOR SRC PKA CDK9

Caption: Simplified kinome tree illustrating hypothetical selectivity.

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the kinase selectivity of a novel compound, using this compound as a working example. The experimental protocol and data interpretation framework provided here serve as a robust starting point for any kinase inhibitor discovery program.

The hypothetical results suggest that our lead compound is a potent inhibitor of CDK2, AKT1, and mTOR. The next logical steps would involve:

  • Orthogonal Assays: Validating the primary targets using different assay formats (e.g., binding assays) to confirm the mechanism of inhibition.

  • Cellular Target Engagement Assays: Determining if the compound can inhibit the target kinases in a cellular context, for example, by measuring the phosphorylation of downstream substrates.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity.[3]

By rigorously characterizing the selectivity profile of new chemical entities, researchers can make more informed decisions, leading to the development of safer and more effective kinase-targeted therapies.

References

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Reactant of Route 1
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.